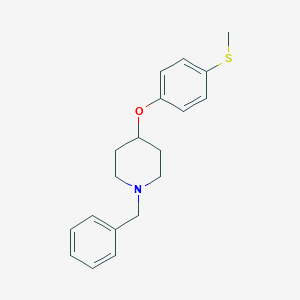
1-benzyl-4-piperidinyl 4-(methylsulfanyl)phenyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-benzyl-4-piperidinyl 4-(methylsulfanyl)phenyl ether is a synthetic organic compound belonging to the piperidine class This compound is characterized by a piperidine ring substituted with a benzyl group and a 4-methylsulfanylphenoxy group
Preparation Methods
The synthesis of 1-benzyl-4-piperidinyl 4-(methylsulfanyl)phenyl ether typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1-benzylpiperidine and 4-methylsulfanylphenol.
Reaction Conditions: The 1-benzylpiperidine is reacted with 4-methylsulfanylphenol in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide (DMF).
Reaction Mechanism: The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the piperidine ring, resulting in the formation of this compound.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
1-benzyl-4-piperidinyl 4-(methylsulfanyl)phenyl ether can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.
Substitution: The benzyl group can be substituted with other functional groups through reactions with electrophiles in the presence of a catalyst.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding phenol and piperidine derivatives.
Scientific Research Applications
1-benzyl-4-piperidinyl 4-(methylsulfanyl)phenyl ether has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-benzyl-4-piperidinyl 4-(methylsulfanyl)phenyl ether involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but it is thought to influence neurotransmitter systems and other cellular processes.
Comparison with Similar Compounds
1-benzyl-4-piperidinyl 4-(methylsulfanyl)phenyl ether can be compared with other similar compounds, such as:
1-Benzyl-4-piperidone: This compound has a similar piperidine ring structure but lacks the phenoxy group.
4-Benzylpiperidine: This compound is structurally similar but does not have the methylsulfanylphenoxy substitution.
1-Benzyl-4-(2-methylsulfanylphenoxy)piperidine: This compound has a similar structure but with a different position of the methylsulfanyl group on the phenoxy ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C19H23NOS |
|---|---|
Molecular Weight |
313.5g/mol |
IUPAC Name |
1-benzyl-4-(4-methylsulfanylphenoxy)piperidine |
InChI |
InChI=1S/C19H23NOS/c1-22-19-9-7-17(8-10-19)21-18-11-13-20(14-12-18)15-16-5-3-2-4-6-16/h2-10,18H,11-15H2,1H3 |
InChI Key |
FYXJNIGRTLZKGK-UHFFFAOYSA-N |
SMILES |
CSC1=CC=C(C=C1)OC2CCN(CC2)CC3=CC=CC=C3 |
Canonical SMILES |
CSC1=CC=C(C=C1)OC2CCN(CC2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


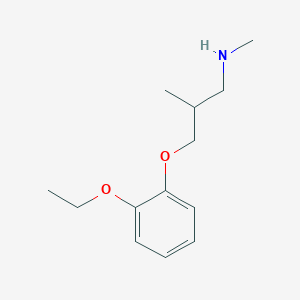
![2,3,7,11,12,16-hexazatricyclo[12.4.0.05,10]octadeca-1(14),5(10),6,8,15,17-hexaene-4,13-dione](/img/structure/B374711.png)
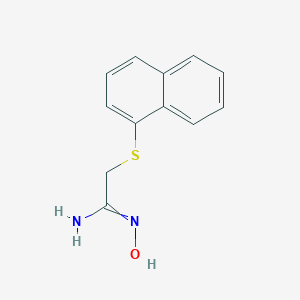
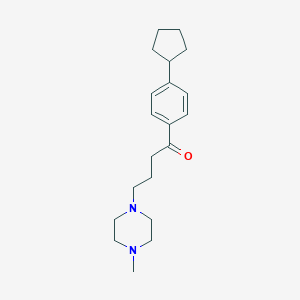
![1-[4-(Methylsulfonyl)phenyl]-2-(4-phenyl-1-piperazinyl)ethyl 4-nitrobenzoate](/img/structure/B374720.png)
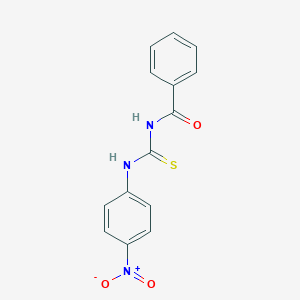
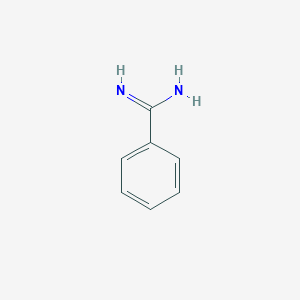
![1-(2,3-dihydro-1H-indeno[5,6-b][1]benzothiepin-11-yl)-4-methylpiperazine](/img/structure/B374723.png)
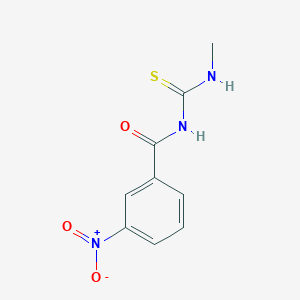
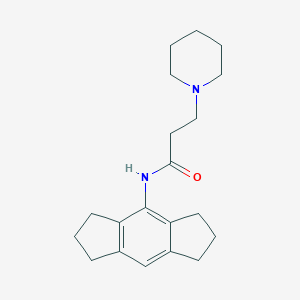
![1-(8-Chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-(3-phenylpropyl)piperazine](/img/structure/B374726.png)
![1-(3-chloro-8-fluorodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine](/img/structure/B374728.png)
![1-(7,8-Difluorodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine](/img/structure/B374732.png)
![1-(9-cyclopropyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine](/img/structure/B374733.png)
